2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid

描述

2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes both amide and amino groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

Formation of the Acetamido Group: This step involves the acetylation of an amino group using acetic anhydride or acetyl chloride under basic conditions.

Introduction of the Hydroxyphenyl Group: This can be achieved through a substitution reaction where a hydroxyphenyl group is introduced to the intermediate compound.

Formation of the Oxobutanoic Acid Moiety: This step involves the formation of the oxobutanoic acid structure through a series of oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

化学反应分析

Types of Reactions

2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

科学研究应用

Pharmaceutical Applications

1.1 Antioxidant Properties

Research indicates that AHBG exhibits antioxidant properties, which are crucial in protecting cells from oxidative stress. A study demonstrated its potential in reducing oxidative damage in retinal cells, suggesting implications for age-related macular degeneration (AMD) treatment .

1.2 UV Protection

AHBG is noted as the second most abundant UV filter in the human lens. It plays a vital role in protecting ocular tissues from UV-induced damage, which is essential for maintaining lens transparency and preventing cataract formation .

1.3 Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate the kynurenine pathway suggests potential therapeutic applications in conditions like Alzheimer's disease .

Biochemical Applications

2.1 Enzyme Inhibition

AHBG has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. It shows promise as a modulator of enzymes related to inflammation and metabolic disorders, potentially aiding in the management of conditions such as diabetes and obesity .

2.2 Metabolite Analysis

The compound has been identified as a significant metabolite in various biological fluids, including serum. Its presence can serve as a biomarker for assessing metabolic health and disease states .

Nutritional Science Applications

3.1 Dietary Sources

AHBG is found in certain dietary sources, particularly those rich in phenolic compounds. Its consumption may contribute to improved health outcomes due to its antioxidant and anti-inflammatory properties .

3.2 Supplementation Studies

Clinical trials have explored the effects of AHBG supplementation on metabolic health, particularly its role in enhancing insulin sensitivity and reducing inflammation markers among obese individuals .

Data Tables

Case Studies

Case Study 1: Neuroprotection

A study published in Invest Ophthalmol Vis Sci highlighted the neuroprotective effects of AHBG on retinal cells subjected to oxidative stress, indicating its potential utility in AMD therapy .

Case Study 2: Metabolic Health

In a randomized controlled trial, participants receiving AHBG supplementation showed significant improvements in insulin sensitivity compared to the placebo group, underscoring its relevance in managing metabolic disorders .

作用机制

The mechanism of action of 2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Interaction with Receptors: Modulating receptor function and signaling pathways.

Influence on Cellular Processes: Affecting cellular metabolism, proliferation, or apoptosis.

相似化合物的比较

Similar Compounds

2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid: shares similarities with other compounds that have amide and amino groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

生物活性

2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid, also known as a derivative of amino acids, has garnered attention in recent years due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its effects on cellular processes, including antioxidant activity, enzyme inhibition, and interactions with biological targets.

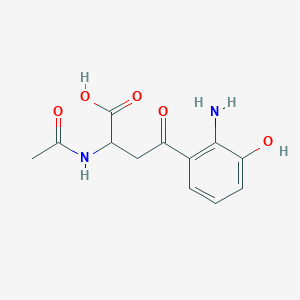

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that this compound effectively decreased intracellular reactive oxygen species (ROS) levels in cultured cells, suggesting a protective role against oxidative damage .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain enzymes that are involved in metabolic pathways related to inflammation and cancer progression. For instance, it was found to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Cell Culture Studies : In vitro studies using various cell lines have demonstrated that treatment with this compound led to reduced cell proliferation in cancerous cells while promoting apoptosis. This suggests a potential therapeutic application in oncology .

- Animal Models : In vivo studies using animal models have shown that administration of this compound resulted in decreased tumor growth and improved survival rates in subjects with induced tumors. The mechanism appears to involve modulation of inflammatory pathways and enhancement of apoptotic signaling .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : By donating electrons, the compound neutralizes free radicals, thereby preventing cellular damage.

- Anti-inflammatory Pathway : Inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators, which can mitigate chronic inflammation associated with various diseases.

Data Table

属性

IUPAC Name |

2-acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-6(15)14-8(12(18)19)5-10(17)7-3-2-4-9(16)11(7)13/h2-4,8,16H,5,13H2,1H3,(H,14,15)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVKHTBMQFFREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)C1=C(C(=CC=C1)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928290 | |

| Record name | 4-(2-Amino-3-hydroxyphenyl)-2-[(1-hydroxyethylidene)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13384-36-6 | |

| Record name | N-Acetyl-3-hydroxykynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013384366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Amino-3-hydroxyphenyl)-2-[(1-hydroxyethylidene)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。